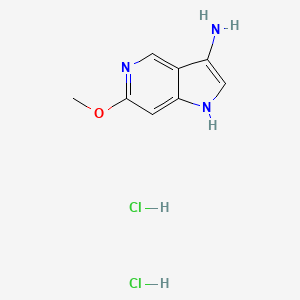

3-Amino-6-methoxy-5-azaindole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 3-Amino-6-methoxy-5-azaindole dihydrochloride typically involves the construction of the indole ring system, which is a significant heterocyclic system in natural products and drugs . One common method involves the cyclization of chloroamino-N-heterocycles through an optimized Suzuki-Miyaura coupling followed by acetic acid-catalyzed cyclization . Industrial production methods often utilize microwave heating to accelerate the reaction steps, such as epoxide-opening-cyclization-dehydration sequences .

Chemical Reactions Analysis

3-Amino-6-methoxy-5-azaindole dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

3-Amino-6-methoxy-5-azaindole dihydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-5-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. It often acts as a precursor or intermediate in the synthesis of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Amino-6-methoxy-5-azaindole dihydrochloride can be compared with other similar compounds, such as:

3-Amino-5-azaindole: Lacks the methoxy group, which can affect its reactivity and applications.

6-Methoxy-5-azaindole: Lacks the amino group, which can influence its chemical properties and uses.

Biological Activity

3-Amino-6-methoxy-5-azaindole dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound this compound features a unique azaindole core structure, which is a nitrogen-containing heterocycle. The presence of amino and methoxy substituents at specific positions on the azaindole ring contributes to its biological properties.

Antiparasitic Activity

Recent studies have highlighted the efficacy of 3-amino-6-methoxy-5-azaindole derivatives against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A series of 3,5-disubstituted-7-azaindoles were identified as potent growth inhibitors through high-throughput screening, with several analogs displaying promising pharmacokinetic profiles. For instance, compounds NEU-1207 and NEU-1208 exhibited pEC50 values greater than 7.0 against T. brucei, indicating significant antiparasitic activity (Table 1) .

| Compound ID | pEC50 (T.b.) | HLMCl Int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| NEU-1207 | >7.0 | 300 | 6 |

| NEU-1208 | >7.0 | 180 | 13 |

| NEU-1209 | <6.5 | >300 | 17 |

Antiviral Activity

The heterocyclic nature of compounds like 3-amino-6-methoxy-5-azaindole has been associated with antiviral properties. Research indicates that derivatives have shown activity against various viruses, including those from the herpesvirus family. For example, compounds with similar structural motifs have demonstrated significant inhibition of varicella-zoster virus replication .

Anticancer Activity

Studies have explored the anticancer potential of azaindole derivatives, including 3-amino-6-methoxy-5-azaindole. These compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and DU145. The results indicated that certain derivatives possess low cytotoxicity while still exhibiting antiproliferative effects, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of 3-amino-6-methoxy-5-azaindole is heavily influenced by its structural components. Modifications to the azaindole core and substitution patterns can significantly alter potency and selectivity:

- Amino Group : Essential for maintaining activity; modifications may lead to decreased potency.

- Methoxy Substitution : Enhances solubility and may improve pharmacokinetics.

- Positioning of Substituents : The arrangement of functional groups at the 3 and 5 positions has been shown to be interchangeable without losing substantial activity .

Case Studies

Several case studies highlight the therapeutic potential of azaindoles:

- Antiparasitic Efficacy : A study reported that a specific analog demonstrated significant efficacy in preclinical models against T. brucei, leading to further investigations into its mechanism of action and optimization for better blood-brain barrier penetration .

- Antiviral Properties : Another investigation found that azaindole derivatives exhibited comparable antiviral activity to established treatments like ganciclovir against cytomegalovirus, suggesting their utility in antiviral drug development .

Properties

IUPAC Name |

6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O.2ClH/c1-12-8-2-7-5(3-11-8)6(9)4-10-7;;/h2-4,10H,9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPGNSKMCWMENK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=C1)NC=C2N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.